![molecular formula C11H15ClN2 B3419848 2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride CAS No. 159730-18-4](/img/structure/B3419848.png)
2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride
Overview
Description
“2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “this compound”, is characterized by a benzenoid nucleus and 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives have been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown promise in the field of cancer research . Their anticancer properties could be harnessed for the development of new cancer therapies.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Properties
Indole derivatives have been reported to have antioxidant properties . This means they could be used in the development of drugs to combat oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been reported to have antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Future Directions
Indole derivatives have immense potential to be explored for newer therapeutic possibilities due to their diverse biological activities . Future research could focus on synthesizing a variety of indole derivatives, including “2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride”, and studying their biological activities and mechanisms of action. This could lead to the development of new therapeutic agents for various conditions.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10;/h2-4,7,13H,5-6,12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLVXQSFKCFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
26346-39-4, 159730-18-4 | |
Record name | 1H-Indole-3-ethanamine, 7-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26346-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(7-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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